N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(19-11-10-16-6-4-5-9-18(16)14-19)23-12-13-27-22-24-15-20(25-22)17-7-2-1-3-8-17/h1-11,14-15H,12-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHAXCJMYUENCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide typically involves the reaction of 5-phenyl-1H-imidazole-2-thiol with 2-bromoethyl-2-naphthamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide exhibits notable antimicrobial properties against various pathogens. Imidazole derivatives are recognized for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The naphthamide component enhances cytotoxicity against cancer cell lines, suggesting its potential use in cancer therapy. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
Binding Affinity Studies
Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) are critical for understanding the binding mechanisms of this compound with proteins or nucleic acids. These methods help elucidate how structural modifications can influence biological activity .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:
- Nucleophilic Substitution Reactions : Involving thioether and amide functionalities.
- Electrophilic Aromatic Substitution : Facilitated by the electron-rich imidazole ring.
- Oxidation-Reduction Reactions : Particularly involving the sulfur atom in the thioether group .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition zones, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent. -
Cytotoxicity Assessment :
In vitro tests demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung carcinoma cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound
- Core : 2-Naphthamide
- Linkage : Thioethyl (-S-CH2-CH2-)
- Heterocycle : 5-Phenyl-1H-imidazole
- Key Functional Groups : Amide (C=O), thioether (C-S-C), aromatic rings.
Analog 1: Triazole-Acetamide Derivatives (e.g., 6a-c from )
- Core : Phenylacetamide
- Linkage : Triazole (1,2,3-triazole)
- Heterocycle: None; substituents include nitro (-NO2) groups.
- Key Functional Groups : Amide (C=O), triazole (N-N), nitro (in 6b, 6c).
Analog 2: Benzimidazole-Thioacetamido Derivatives (e.g., W1 from )
- Core : Benzamide
- Linkage : Thioacetamido (-S-CH2-C(=O)-NH-)
- Heterocycle : Benzimidazole (fused benzene-imidazole).
- Key Functional Groups : Amide (C=O), benzimidazole (N-H), nitro (in W1).
- Comparison: Benzimidazole’s fused aromatic system increases planarity and electronic conjugation compared to the target’s non-fused imidazole. The thioethyl group in the target may improve solubility over the thioacetamido linkage in W1 due to reduced hydrogen bonding .
Analog 3: Thiadiazol-Acetamide Derivatives (e.g., 4d from )
- Core : Thiadiazole
- Linkage : Thioether (-S-)
- Heterocycle : Benzimidazole.
- Key Functional Groups : Amide (C=O), thiadiazole (N-S).
- The naphthamide in the target provides a larger aromatic surface for hydrophobic interactions compared to thiadiazole .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretch ~1670–1680 cm⁻¹ (amide I band), N-H stretch ~3260–3300 cm⁻¹.
- Triazole Analogs (6b) : C=O at 1682 cm⁻¹; nitro groups show asymmetric stretches at ~1504 cm⁻¹ .
- Benzimidazole Analogs (4d) : C=O at 1678 cm⁻¹; benzimidazole N-H at 3159 cm⁻¹ .
- Comparison :
- The target’s amide and imidazole N-H stretches align with analogs, but absence of nitro groups simplifies its IR profile.
Nuclear Magnetic Resonance (NMR):
- Triazole Analogs (6b) :
- Benzimidazole Analogs (W1) :
- Likely downfield shifts for benzimidazole protons (δ 7.5–8.5 ppm) due to aromatic anisotropy.
- Target Compound :
- Predicted naphthamide aromatic protons at δ 7.5–8.5 ppm; imidazole protons at δ 7.0–8.0 ppm.
Biological Activity
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of imidazole derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Molecular Formula and Weight
- Molecular Formula : C19H19N3OS
- Molecular Weight : 345.44 g/mol
Structural Features
The compound features an imidazole ring, a naphthamide moiety, and a thioether linkage, which are pivotal for its biological activity. The presence of these functional groups contributes to the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. The following findings summarize its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung) | 18.53 | 23 |
| SGC-7901 (Gastric) | 15.00 | 30 |
| HeLa (Cervical) | 20.00 | 25 |
The compound demonstrated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU) and Methotrexate (MTX). Notably, it exhibited a higher selectivity index for normal cells compared to tumor cells, suggesting a favorable therapeutic window.
The antitumor mechanism appears to involve the induction of apoptosis, characterized by:
- Increased expression of pro-apoptotic protein Bax.
- Decreased expression of anti-apoptotic protein Bcl-2.
These alterations were observed in a time-dependent manner, indicating that the compound may trigger apoptotic pathways critical for cancer cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
These results indicate that this compound possesses considerable antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Study on Antitumor Efficacy
In a comprehensive study published in Molecules, researchers synthesized various imidazole derivatives and evaluated their effects on cancer cell lines. The study found that modifications in the alkyl chain length significantly influenced the antitumor activity. The most promising derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating strong potential for further development .
Antimicrobial Evaluation
Another research article highlighted the synthesis and biological evaluation of thiourea derivatives, including those related to this compound. The derivatives exhibited varied antibacterial activities against Gram-positive and Gram-negative bacteria, with MIC values indicating efficacy comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
